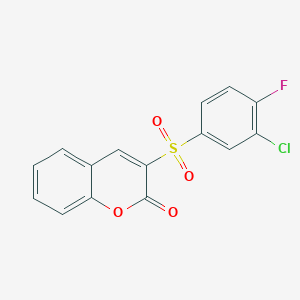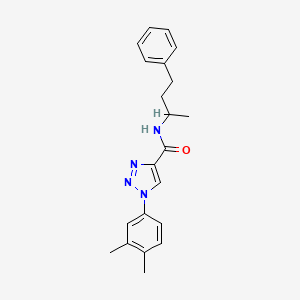
1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticonvulsive Properties
One of the prominent applications of triazole derivatives, similar to the specified compound, lies in their pharmacological properties. Such compounds have been investigated for their potential anticonvulsive effects, indicating their utility in the treatment of epilepsy and related neurological conditions. This expands the therapeutic landscape, offering a promising avenue for novel antiepileptic drugs (Shelton, 1981).
Fragmentation and Cycloaddition Reactions
Research into the chemical reactivity of triazole derivatives has shown that certain 1-phenyl-1,2,3-triazoles can be converted into lithio compounds, which then undergo fragmentation and nitrogen loss at room temperature. This process facilitates [2 + 2] cycloadditions, leading to the formation of novel cycloadducts and amides. Such reactions are crucial for synthesizing new chemical entities with potential application in drug development and material sciences (Ghose & Gilchrist, 1991).
Molecular Conformation and Crystallography
The synthesis of new triazole carboxamides has provided insights into molecular conformation and crystal packing through intermolecular and intramolecular hydrogen bonding. This research is fundamental for understanding the structural basis of chemical reactivity and for designing molecules with specific physical and chemical properties (Shen et al., 2013).
Antimicrobial Activities
A significant area of application for triazole derivatives includes their antimicrobial properties. Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and evaluated against a range of bacterial and fungal pathogens. These studies are critical for addressing the growing concern of antibiotic resistance, providing a pipeline for new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Activities
Triazole derivatives have also been investigated for their potential anticancer activities. The synthesis of antipyrine-based heterocycles incorporating triazole moieties has led to compounds with promising anticancer and antimicrobial effects. This research underscores the therapeutic potential of triazole derivatives in oncology, offering new avenues for cancer treatment (Riyadh et al., 2013).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-9-12-19(13-16(15)2)25-14-20(23-24-25)21(26)22-17(3)10-11-18-7-5-4-6-8-18/h4-9,12-14,17H,10-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGQGXQIILOGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC(C)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803329.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)
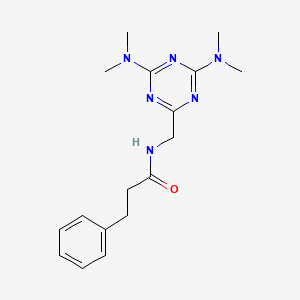
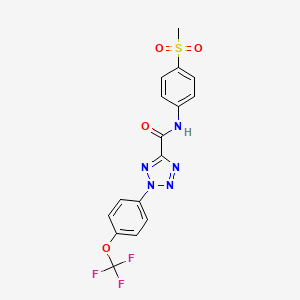
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2803336.png)
![7-Chloro-1-(3-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2803337.png)

![2-(1H-indol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2803341.png)
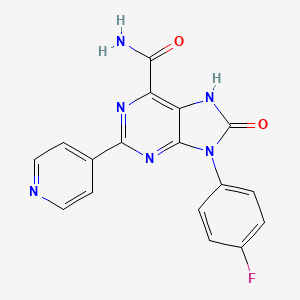
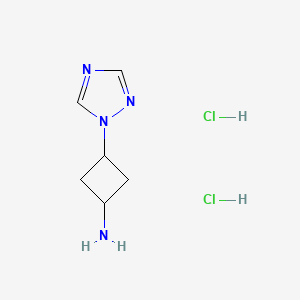
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2803345.png)
![3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2803347.png)
